molecular formula C9H11F2NO B1421032 3-(2,2-Difluoroethoxy)-4-methylaniline CAS No. 1183987-08-7

3-(2,2-Difluoroethoxy)-4-methylaniline

Cat. No.: B1421032
CAS No.: 1183987-08-7
M. Wt: 187.19 g/mol
InChI Key: WYTQHCQAWMMFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2,2-Difluoroethoxy)-4-methylaniline” is a compound that contains an aniline group, which is a phenyl group attached to an amino group. It also contains a difluoroethoxy group attached to the third carbon of the phenyl ring and a methyl group attached to the fourth carbon .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the aniline) with an amino group (NH2), a methyl group (CH3), and a 2,2-difluoroethoxy group (OCH2CF2H) attached to it .


Chemical Reactions Analysis

As an aniline derivative, this compound could participate in various chemical reactions. For example, it might undergo electrophilic substitution reactions or could be used as a building block in the synthesis of more complex molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the difluoroethoxy group might influence its polarity, boiling point, and solubility .

Scientific Research Applications

Spectroscopic Analysis

  • Fourier Transform Infrared and FT-Raman Spectral Analysis : Studies have used techniques like Fourier Transform Infrared (FTIR) and FT-Raman to analyze compounds similar to 3-(2,2-Difluoroethoxy)-4-methylaniline, particularly focusing on vibrational modes and interactions between different groups within the molecules (Arjunan & Mohan, 2008). Such analyses are crucial for understanding the molecular structure and behavior of chemical compounds.

Chemical Synthesis and Reaction Studies

  • Palladium(0) Catalyzed Synthesis : Research involving the synthesis of compounds like this compound has explored palladium(0) catalyzed Suzuki cross-coupling reactions. These studies focus on incorporating various functional groups and understanding the reactivity and structural features of these compounds (Rizwan et al., 2021).

Spectroelectrochemical Behavior

  • UV–Vis Spectroelectrochemical Studies : Similar compounds have been studied for their UV–Vis spectroelectrochemical properties, particularly during processes like homo- and copolymerization. This research provides insights into the electronic structures and reactivity of these molecules (Bilal, Shah, & Holze, 2013).

Non-Linear Optical Properties

  • Exploration of Non-Linear Optical Properties : Studies on derivatives of this compound have focused on their non-linear optical properties. This includes investigations into molecular electrostatic potential and reactivity descriptors, which are critical for applications in materials science and photonics (Rizwan et al., 2021).

Molecular Structure and Reactivity

  • Investigations of Molecular Structure : Detailed studies have been conducted using spectroscopic methods and theoretical calculations to understand the molecular structure and physicochemical properties of compounds structurally similar to this compound. Such studies are vital for designing and synthesizing new chemical entities with desired properties (Kose, Karabacak, & Atac, 2015).

Environmental Impact and Degradation

  • Degradation Studies : There is research on the degradation of similar compounds like aniline derivatives by bacterial strains. Such studies are significant for understanding the environmental impact and biodegradation pathways of these chemicals (Liu et al., 2002).

Safety and Hazards

Like all chemicals, safe handling is crucial. The specific safety and hazards would depend on various factors, including its reactivity and toxicity. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or as an intermediate in synthetic chemistry .

Biochemical Analysis

Biochemical Properties

3-(2,2-Difluoroethoxy)-4-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can modulate cell signaling pathways, potentially impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit acetolactate synthase by binding to its active site, preventing the enzyme from catalyzing its reaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been noted, where a certain dosage level must be reached before significant effects are observed.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the activity of enzymes involved in the biosynthesis of amino acids or other essential metabolites . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6-2-3-7(12)4-8(6)13-5-9(10)11/h2-4,9H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTQHCQAWMMFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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